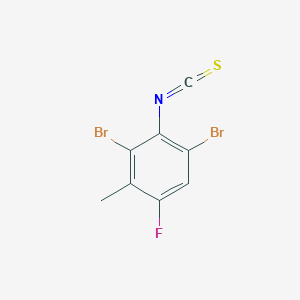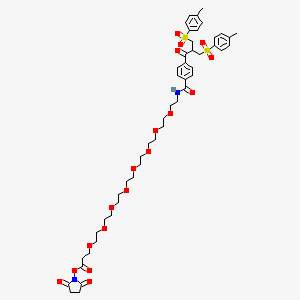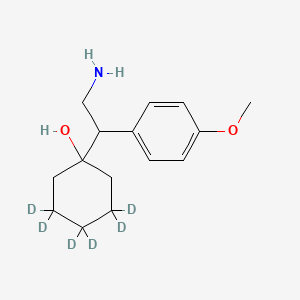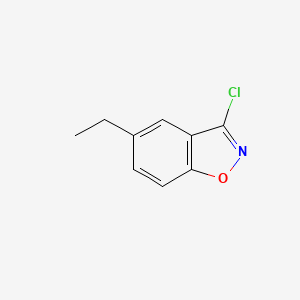
3-Chloro-5-ethylbenzisoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-5-ethylbenzisoxazole is a heterocyclic aromatic compound that belongs to the benzisoxazole family. Benzisoxazoles are known for their diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a benzene ring fused to an isoxazole ring, with a chlorine atom at the 3rd position and an ethyl group at the 5th position.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-ethylbenzisoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-chlorobenzoyl chloride with hydroxylamine to form 3-chlorobenzohydroxamic acid, which then undergoes cyclization to form the benzisoxazole ring. The reaction conditions often involve the use of a base such as sodium hydroxide and a solvent like ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and advanced purification techniques are often employed to ensure the efficiency of the process.
化学反応の分析
Types of Reactions: 3-Chloro-5-ethylbenzisoxazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The isoxazole ring can be reduced under specific conditions to form corresponding amines.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Substitution: Formation of 3-amino-5-ethylbenzisoxazole or 3-thio-5-ethylbenzisoxazole.
Oxidation: Formation of this compound-4-carboxylic acid.
Reduction: Formation of 3-chloro-5-ethylbenzisoxazoline.
科学的研究の応用
3-Chloro-5-ethylbenzisoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its biological activity.
Industry: Utilized in the development of functional materials and as an intermediate in organic synthesis.
作用機序
The mechanism of action of 3-Chloro-5-ethylbenzisoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and biological context.
類似化合物との比較
3-Chlorobenzisoxazole: Lacks the ethyl group, making it less hydrophobic.
5-Ethylbenzisoxazole: Lacks the chlorine atom, affecting its reactivity.
3-Methyl-5-ethylbenzisoxazole: Has a methyl group instead of chlorine, altering its electronic properties.
Uniqueness: 3-Chloro-5-ethylbenzisoxazole is unique due to the presence of both chlorine and ethyl groups, which confer distinct chemical and biological properties. The chlorine atom enhances its reactivity in substitution reactions, while the ethyl group increases its hydrophobicity, potentially affecting its interaction with biological targets.
特性
分子式 |
C9H8ClNO |
|---|---|
分子量 |
181.62 g/mol |
IUPAC名 |
3-chloro-5-ethyl-1,2-benzoxazole |
InChI |
InChI=1S/C9H8ClNO/c1-2-6-3-4-8-7(5-6)9(10)11-12-8/h3-5H,2H2,1H3 |
InChIキー |
FYCJICIHALEJAD-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC2=C(C=C1)ON=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(1-Pyrazolyl)methyl]oxazolidine-2,5-dione](/img/structure/B13714251.png)
![10-Ethoxy-8-(hydroxymethyl)-1,2,3,4-tetrahydrobenzo[h][1,6]naphthyridin-5(6H)-one](/img/structure/B13714252.png)
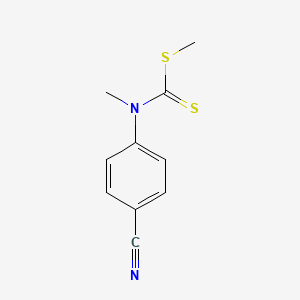
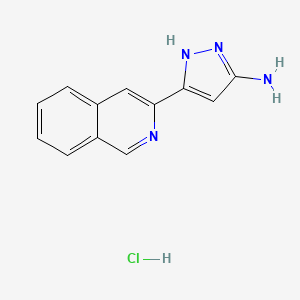

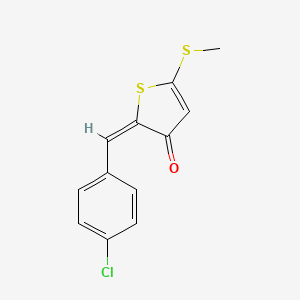
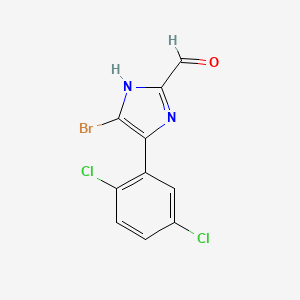
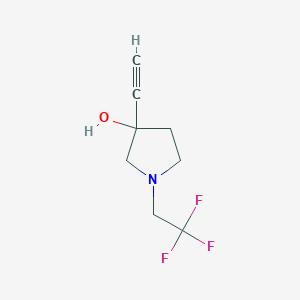
![3-Methylenehexahydrofuro[2,3-b]furan](/img/structure/B13714303.png)

